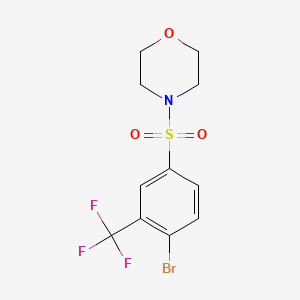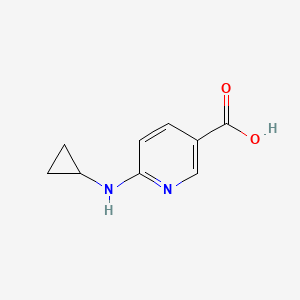
6-(Cyclopropylamino)pyridine-3-carboxylic acid
Overview
Description
6-(Cyclopropylamino)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as 6-aminopyridine-3-carboxylic acid, has been reported. The process involves the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH) and a cyclopropylamino group (-NH-C3H5) .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . It has a predicted boiling point of approximately 389.2°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a refractive index of n20D 1.70 . The compound has predicted pKa values of 3.01 and 5.87 .Scientific Research Applications
Antibacterial Agent Synthesis
A study by Bouzard et al. (1992) describes the synthesis and testing of a series of compounds, including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, for their antibacterial activities. The findings suggest potential applications of these compounds, including those with cyclopropylamino groups, as antibacterial agents (Bouzard et al., 1992).
Theoretical Studies on Functionalization Reactions
Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, providing insight into the chemical interactions and potential applications of such compounds in various scientific fields, including those similar to 6-(Cyclopropylamino)pyridine-3-carboxylic acid (Yıldırım et al., 2005).
Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acids
A study by Marandi (2018) focused on the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through a three-component condensation reaction. This study highlights the chemical processes related to the synthesis of complex compounds that could share characteristics with this compound, thereby providing a framework for understanding its potential applications (Marandi, 2018).
Extraction of Pyridine-3-carboxylic Acid
Kumar and Babu (2009) studied the extraction of pyridine-3-carboxylic acid using various solvents, which is relevant for understanding the extraction and purification processes that could be applied to this compound. Their research offers insights into the practical aspects of handling and processing this type of compound (Kumar & Babu, 2009).
Synthesis of Heterocyclic Compounds
Research by Yakovenko and Vovk (2021) involves the development of methods for synthesizing heterocyclic compounds, including 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which may share synthetic pathways or structural similarities with this compound. This study provides valuable information on the synthetic chemistry related to such compounds (Yakovenko & Vovk, 2021).
Properties
IUPAC Name |
6-(cyclopropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWSFKCKOOIPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)
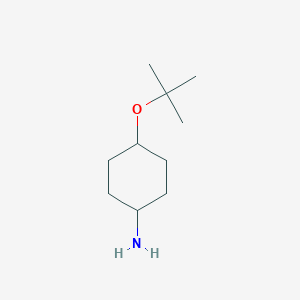

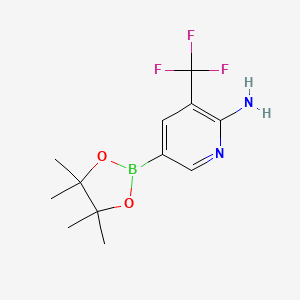


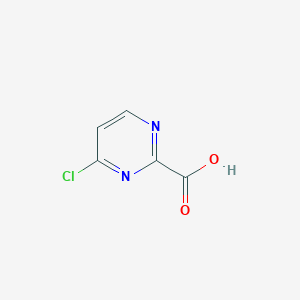
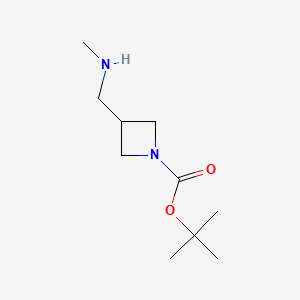


![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)

